molecular formula C26H15BrClNO5 B5190778 5-(4-BROMOPHENYL)-3-(3-CHLOROPHENYL)-1',3,3',3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2'-INDENE]-1',3',4,6-TETRONE

5-(4-BROMOPHENYL)-3-(3-CHLOROPHENYL)-1',3,3',3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2'-INDENE]-1',3',4,6-TETRONE

Cat. No.: B5190778
M. Wt: 536.8 g/mol
InChI Key: QLYVJQOGLHGYQB-UHFFFAOYSA-N
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Description

5-(4-BROMOPHENYL)-3-(3-CHLOROPHENYL)-1’,3,3’,3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2’-INDENE]-1’,3’,4,6-TETRONE is a complex organic compound characterized by its unique spirocyclic structure. This compound features both bromine and chlorine substituents on phenyl rings, contributing to its distinct chemical properties. The spirocyclic framework is a notable structural motif in medicinal chemistry due to its rigidity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BROMOPHENYL)-3-(3-CHLOROPHENYL)-1’,3,3’,3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2’-INDENE]-1’,3’,4,6-TETRONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a furan derivative and a pyrrole derivative, under acidic or basic conditions.

    Introduction of bromine and chlorine substituents: Halogenation reactions using bromine and chlorine reagents can be employed to introduce the bromine and chlorine atoms onto the phenyl rings. These reactions are often carried out under controlled temperatures and in the presence of catalysts to ensure regioselectivity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the safety and environmental compliance of the processes. Continuous flow chemistry and automated synthesis platforms may be utilized to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(4-BROMOPHENYL)-3-(3-CHLOROPHENYL)-1’,3,3’,3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2’-INDENE]-1’,3’,4,6-TETRONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Halogen atoms on the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(4-BROMOPHENYL)-3-(3-CHLOROPHENYL)-1’,3,3’,3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2’-INDENE]-1’,3’,4,6-TETRONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific diseases.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(4-BROMOPHENYL)-3-(3-CHLOROPHENYL)-1’,3,3’,3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2’-INDENE]-1’,3’,4,6-TETRONE involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure may enable the compound to fit into specific binding sites, modulating the activity of the target proteins. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    5-(4-BROMOPHENYL)-3-(3-CHLOROPHENYL)-1’,3,3’,3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2’-INDENE]-1’,3’,4,6-TETRONE: Shares structural similarities with other spirocyclic compounds.

    Spiro[indoline-3,4’-piperidine] derivatives: Known for their biological activity and structural rigidity.

    Spiro[cyclohexane-1,2’-pyrrolidine] derivatives: Explored for their potential therapeutic applications.

Uniqueness

The uniqueness of 5-(4-BROMOPHENYL)-3-(3-CHLOROPHENYL)-1’,3,3’,3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2’-INDENE]-1’,3’,4,6-TETRONE lies in its specific combination of bromine and chlorine substituents on the phenyl rings, as well as its spirocyclic framework. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

5-(4-bromophenyl)-1-(3-chlorophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H15BrClNO5/c27-14-8-10-16(11-9-14)29-24(32)19-20(25(29)33)26(34-21(19)13-4-3-5-15(28)12-13)22(30)17-6-1-2-7-18(17)23(26)31/h1-12,19-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYVJQOGLHGYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3(C2=O)C4C(C(O3)C5=CC(=CC=C5)Cl)C(=O)N(C4=O)C6=CC=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H15BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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